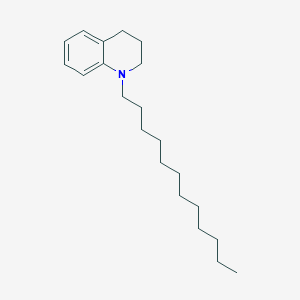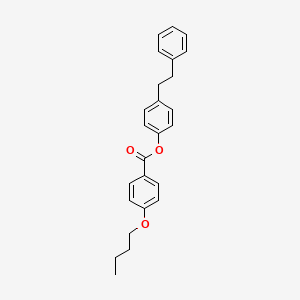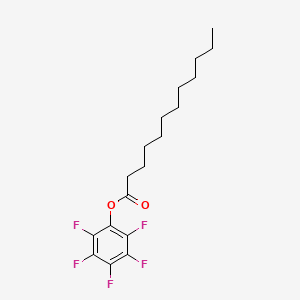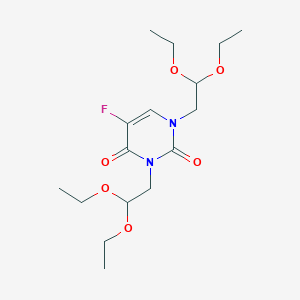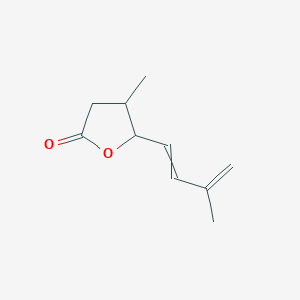
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one is an organic compound characterized by its unique structure, which includes a five-membered oxolane ring substituted with a methyl group and a 3-methylbuta-1,3-dien-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one typically involves the reaction of 3-methylbuta-1,3-diene with an appropriate oxolane derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated or partially saturated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated compounds. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(3-methylbuta-1,3-dien-1-yl)oxolan-2-one involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the oxolane ring and the conjugated diene system, which can participate in different chemical reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoprene (2-Methyl-1,3-butadiene): Shares the conjugated diene system but lacks the oxolane ring.
3-Methyl-1,3-butadiene: Similar structure but without the oxolane ring and additional methyl group.
2-Methyl-3-butanone: Contains a similar carbon skeleton but with different functional groups
Propriétés
Numéro CAS |
111372-57-7 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-methyl-5-(3-methylbuta-1,3-dienyl)oxolan-2-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4-5,8-9H,1,6H2,2-3H3 |
Clé InChI |
WZRLPVYOXLUBAK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)OC1C=CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


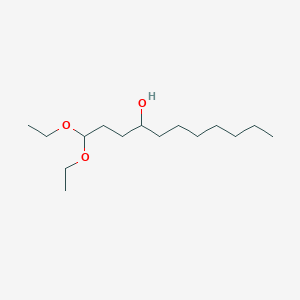
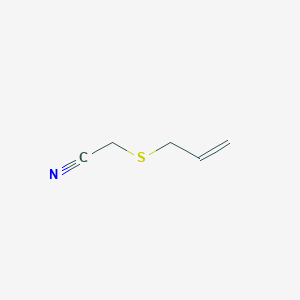
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
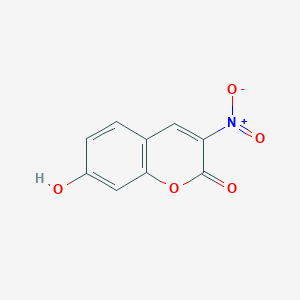
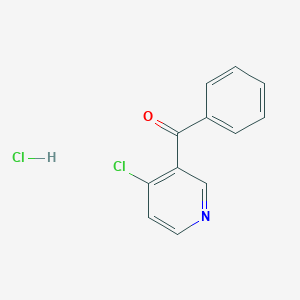
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

